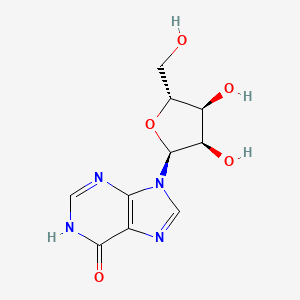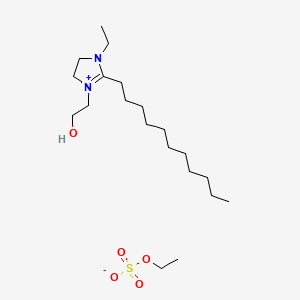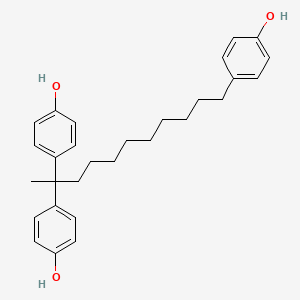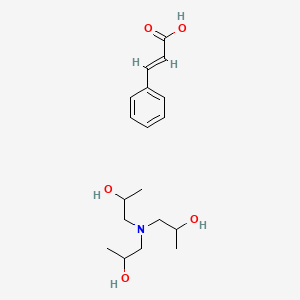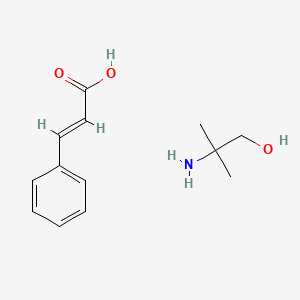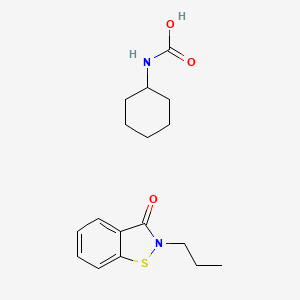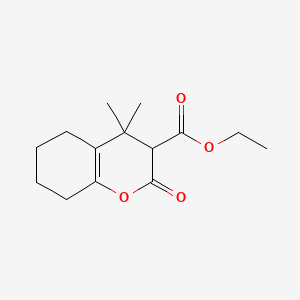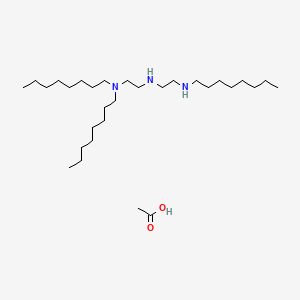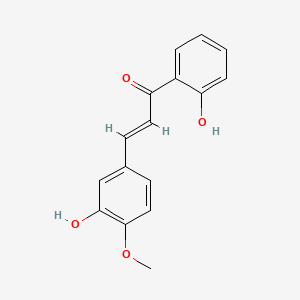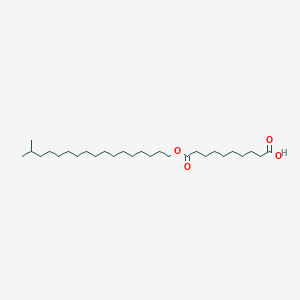
Isostearyl sebacate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isostearyl sebacate is an ester compound formed from isostearyl alcohol and sebacic acid. It is widely used in the cosmetic industry due to its excellent emollient properties, providing a smooth and non-greasy feel to formulations. This compound is known for its skin-conditioning benefits and is often found in products such as moisturizers, lipsticks, and foundations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isostearyl sebacate is synthesized through an esterification reaction between isostearyl alcohol and sebacic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove water, which is a byproduct of the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature and catalyst concentration, are carefully controlled to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Isostearyl sebacate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of strong acids or bases, breaking the ester bond to yield isostearyl alcohol and sebacic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a different ester compound .
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid, typically under mild heating conditions.
Major Products Formed:
Hydrolysis: Isostearyl alcohol and sebacic acid.
Transesterification: Various ester compounds depending on the alcohol used in the reaction.
Applications De Recherche Scientifique
Isostearyl sebacate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound in studies of esterification and transesterification reactions.
- Employed in the synthesis of biodegradable polymers and copolymers .
Biology:
- Investigated for its biocompatibility and potential use in drug delivery systems.
- Studied for its role in enhancing the stability and bioavailability of active pharmaceutical ingredients .
Medicine:
- Explored for its potential in developing biocompatible implants and tissue engineering scaffolds.
- Used in formulations of topical medications to improve skin absorption and efficacy .
Industry:
- Widely used in the cosmetic industry as an emollient and skin-conditioning agent.
- Employed in the formulation of personal care products such as moisturizers, lipsticks, and foundations .
Mécanisme D'action
Isostearyl sebacate exerts its effects primarily through its emollient properties. It forms a thin, non-greasy film on the skin, which helps to retain moisture and improve skin texture. The compound’s hydrophobic nature allows it to create a barrier that prevents water loss from the skin, thereby enhancing skin hydration and smoothness .
Molecular Targets and Pathways:
Skin Barrier Function: Enhances the skin’s natural barrier by forming a protective layer on the surface.
Moisturization: Improves skin hydration by reducing transepidermal water loss.
Comparaison Avec Des Composés Similaires
Isostearyl Isostearate: Known for its excellent spreadability and non-greasy feel, commonly used in similar cosmetic applications.
Ethylhexyl Isostearate: Offers a lightweight texture and is used in formulations requiring a silky finish.
Uniqueness: Isostearyl sebacate stands out due to its balanced combination of emollient properties and skin-conditioning benefits. It provides a smooth, non-greasy feel while effectively enhancing skin hydration and barrier function, making it a preferred choice in many cosmetic formulations .
Propriétés
Numéro CAS |
478273-24-4 |
|---|---|
Formule moléculaire |
C28H54O4 |
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
10-(16-methylheptadecoxy)-10-oxodecanoic acid |
InChI |
InChI=1S/C28H54O4/c1-26(2)22-18-14-10-8-6-4-3-5-7-9-13-17-21-25-32-28(31)24-20-16-12-11-15-19-23-27(29)30/h26H,3-25H2,1-2H3,(H,29,30) |
Clé InChI |
NUHMQHLCUWSBCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


